molecular formula C16H24N2O6 B14022243 Methyl 3-(piperazin-2-yl)benzoate diacetate

Methyl 3-(piperazin-2-yl)benzoate diacetate

Katalognummer: B14022243
Molekulargewicht: 340.37 g/mol
InChI-Schlüssel: BMUYNUMOPHRKTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(piperazin-2-yl)benzoate diacetate is a chemical compound with the molecular formula C16H24N2O6. It is a derivative of benzoic acid and piperazine, and it is often used in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperazin-2-yl)benzoate diacetate typically involves the reaction of methyl 3-aminobenzoate with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then extracted and purified using industrial-scale chromatography or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(piperazin-2-yl)benzoate diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 3-(piperazin-2-yl)benzoate diacetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 3-(piperazin-2-yl)benzoate diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-(piperazin-2-yl)benzoate diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain research and industrial applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C16H24N2O6

Molekulargewicht

340.37 g/mol

IUPAC-Name

acetic acid;methyl 3-piperazin-2-ylbenzoate

InChI

InChI=1S/C12H16N2O2.2C2H4O2/c1-16-12(15)10-4-2-3-9(7-10)11-8-13-5-6-14-11;2*1-2(3)4/h2-4,7,11,13-14H,5-6,8H2,1H3;2*1H3,(H,3,4)

InChI-Schlüssel

BMUYNUMOPHRKTD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.COC(=O)C1=CC=CC(=C1)C2CNCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.